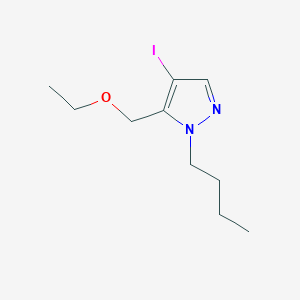

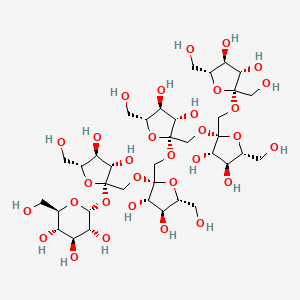

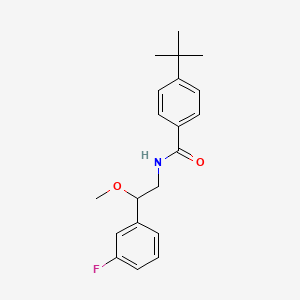

![molecular formula C14H10ClF3N2O2 B2502714 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926187-51-1](/img/structure/B2502714.png)

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of various precursors. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through oxidative cyclization using copper acetate as a catalyst . Although the compound of interest is not directly synthesized in the provided papers, the methodologies described could be relevant for its synthesis, suggesting that a similar cyclization process might be employed, possibly involving a halogenated precursor and a catalyst to form the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction, as seen in the studies of halogenated isomers of chromeno[4,3-c]pyrazol-4-ones and a 5-(4-chlorophenyl) pyrazole derivative . These compounds exhibit specific crystal systems and space groups, which are indicative of their solid-state architecture. The molecular geometry of these compounds is also studied using quantum chemical methods, such as DFT calculations, which provide insights into the electronic structure and vibrational frequencies . These techniques would likely be applicable to the compound of interest, revealing its molecular conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can vary significantly depending on the substituents attached to the core structure. For example, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine resulted in different products depending on the aryl substituent, indicating that the electronic and steric effects play a crucial role in determining the outcome of chemical reactions . This suggests that the compound of interest may also exhibit unique reactivity patterns, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, can be influenced by their molecular structure. For instance, the presence of a carboxylic acid group typically leads to the formation of hydrogen bonds, as observed in the crystal structure of 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid . The compound of interest, with its carboxylic acid moiety, is also expected to engage in hydrogen bonding, which could affect its solubility and crystallization behavior. Additionally, the presence of a trifluoromethyl group could impart unique electronic characteristics and influence the compound's reactivity and physical properties.

科学的研究の応用

Synthesis and Chemical Properties

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid and its derivatives are significant in chemical synthesis. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the formation of various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, which are crucial for further chemical applications (Arbačiauskienė et al., 2011). Similarly, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde has been utilized in microwave-assisted treatments under Sonogashira-type cross-coupling conditions to create 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines (Palka et al., 2014).

Optical and Material Science Applications

In material science, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized, revealing their potential in optical nonlinearity and optical limiting applications, indicating their use in advanced material science fields (Chandrakantha et al., 2013). This showcases the compound's significance in developing new materials with unique optical properties.

Structural and Spectral Investigations

Structural and spectral studies of 1H-pyrazole-3-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted, focusing on their crystal structures, molecular electrostatic potential, and HOMO–LUMO energy levels, essential for understanding their chemical behavior and potential applications in various scientific domains (Viveka et al., 2016).

Antibacterial Properties

Certain derivatives have shown promising antibacterial activities. For instance, compounds synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated significant antibacterial activities against various bacterial strains, indicating their potential in developing new antibacterial agents (Reddy et al., 2010).

特性

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O2/c15-9-5-4-7(14(16,17)18)6-11(9)20-10-3-1-2-8(10)12(19-20)13(21)22/h4-6H,1-3H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJUOGNLBNUJAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

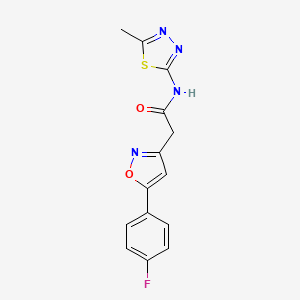

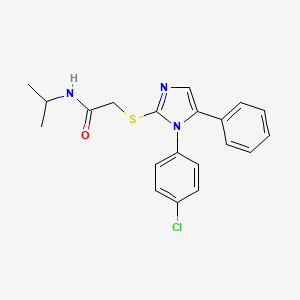

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

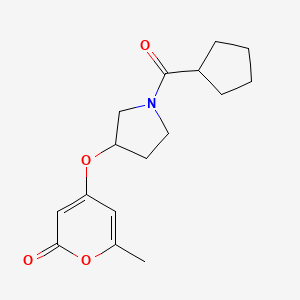

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)

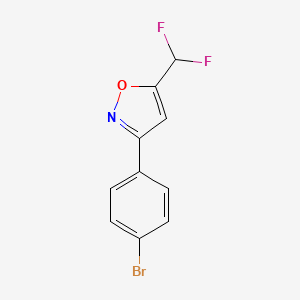

![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)